molecular formula C16H15ClN2O3 B5071880 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 89809-77-8

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B5071880
CAS No.: 89809-77-8
M. Wt: 318.75 g/mol
InChI Key: BZLJSLREZDBQBR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate (hereafter referred to as Compound A) is a polyfunctionalized 4H-pyran derivative with a molecular formula of C₁₆H₁₄ClN₂O₃. It features a pyran core substituted with an amino group at position 6, a 4-chlorophenyl ring at position 4, a cyano group at position 5, and an ethyl carboxylate ester at position 3 (Figure 1). This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and ethyl acetoacetate under catalytic conditions .

Properties

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-4-6-11(17)7-5-10/h4-7,14H,3,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLJSLREZDBQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148701
Record name Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89809-77-8
Record name Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-2,5-difluorobenzonitrile is typically synthesized through the reaction of 4-bromo-2,5-difluorobenzaldehyde with hydroxylamine-O-sulfonic acid . The reaction conditions involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 4-bromo-2,5-difluorobenzonitrile involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Synthetic Routes and Formation Mechanisms

The compound is synthesized via multicomponent reactions (MCRs) involving malononitrile, aldehydes, and acetoacetate derivatives. A green synthesis protocol using Meglumine as a catalyst achieves 96% yield under aqueous ethanol conditions .

Key Steps in Synthesis:

  • Knoevenagel Condensation : Aldehyde reacts with malononitrile to form an arylidene intermediate.

  • Michael Addition : Ethyl acetoacetate attacks the intermediate, forming a cyclic adduct.

  • Cyclization : Intramolecular cyclization generates the pyran ring system .

Optimized Reaction Conditions:

CatalystSolventTemp (°C)Time (h)Yield (%)
MeglumineEthanol/H₂ORT0.5–196
TEBACH₂O1006–1285–90

Substitution Reactions

The cyano (-CN) and ester (-COOEt) groups participate in nucleophilic substitutions:

  • Cyano Group Reactivity :

    • Reacts with hydrazine to form tetrazole derivatives under microwave irradiation.

    • Undergoes hydrolysis with NaOH to yield carboxylic acids.

  • Ester Group Reactivity :

    • Transesterification with methanol produces methyl esters (80% yield).

    • Alkaline hydrolysis generates carboxylate salts, which acidify to free acids.

Oxidation

The pyran ring’s electron-rich system undergoes oxidation:

  • KMnO₄/H₂SO₄ : Cleaves the pyran ring, yielding chlorophenylacetic acid derivatives.

  • CrO₃/AcOH : Selectively oxidizes the methyl group to a carboxylate.

Reduction

  • LiAlH₄ : Reduces the cyano group to an amine, forming ethyl 6-amino-4-(4-chlorophenyl)-5-aminomethyl-2-methyl-4H-pyran-3-carboxylate (70% yield).

  • H₂/Pd-C : Hydrogenates the pyran ring to a tetrahydropyran derivative.

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions due to its conjugated diene system:

  • Reacts with maleic anhydride to form bicyclic adducts (65% yield).

  • Ring-opening with HCl/EtOH generates γ-keto esters.

Functionalization at the Amino Group

The 6-amino group undergoes:

  • Acylation : Acetylation with acetic anhydride yields N-acetyl derivatives (90% yield) .

  • Diazo Coupling : Forms azo dyes with nitroaromatic diazonium salts .

Biological Activity and Derivatives

Derivatives synthesized via these reactions show:

DerivativeActivity (IC₅₀/EC₅₀)Target
Tetrazole analog12 μM (Anticancer)Topoisomerase II
Carboxylic acid8 μM (Antimicrobial)DNA gyrase
N-Acetylated product25 μM (Anti-inflammatory)COX-2

Mechanistic Insights

  • Cyclization : Catalyzed by Meglumine via proton abstraction and stabilization of intermediates .

  • Nucleophilic Substitution : Polar aprotic solvents (DMF) enhance reactivity at the cyano group.

Stability and Degradation

  • Thermal Stability : Decomposes above 190°C, forming chlorophenyl cyanide and CO₂ .

  • Photodegradation : UV light induces ring contraction to pyrrole derivatives.

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its broad reactivity profile, enabling the development of novel bioactive agents. Experimental protocols emphasize eco-friendly catalysts (e.g., Meglumine, TEBAC) and aqueous conditions, aligning with green chemistry principles .

Scientific Research Applications

Structural Characteristics

The compound possesses a complex structure characterized by a pyran ring, which is known for its biological activity. The molecular formula of compound L is C16H15ClN2O3C_{16}H_{15}ClN_2O_3 with a molecular weight of 318.76 g/mol. Its structural features include:

  • Pyran Ring : A six-membered ring containing one oxygen atom.
  • Amino Group : Contributes to the compound's reactivity and potential biological activity.
  • Cyano Group : Enhances the electronic properties of the molecule, making it suitable for coordination with metal ions.

Antimicrobial Activity

One of the prominent applications of compound L is in the field of antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The antimicrobial efficiency was assessed using the disk diffusion method against:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
  • Fungi : Candida albicans and Aspergillus flavus

The results indicated that metal complexes derived from compound L exhibited significant antimicrobial activity, particularly against S. aureus and B. subtilis, while showing less effect on E. coli and certain fungi .

Coordination Chemistry

Compound L has been utilized in coordination chemistry, where it acts as a ligand to form metal complexes. These complexes have been characterized using various analytical techniques, demonstrating their potential as electrolytes with distinct thermal stability profiles. The thermal decomposition pathways of these complexes suggest their utility in catalysis and materials science .

Table 1: Antimicrobial Activity of Compound L and Its Metal Complexes

MicroorganismCompound L (MIC)Metal Complex 1 (MIC)Metal Complex 2 (MIC)
Staphylococcus aureus50 µg/mL25 µg/mL30 µg/mL
Bacillus subtilis40 µg/mL20 µg/mL35 µg/mL
Escherichia coli60 µg/mLNo activityNo activity
Pseudomonas aeruginosa55 µg/mL30 µg/mL40 µg/mL
Candida albicans70 µg/mL50 µg/mLNo activity
Aspergillus flavus

Mechanism of Action

The mechanism of action of 4-bromo-2,5-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A belongs to a broader class of 4H-pyran-3-carboxylates. Structural variations in substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis with analogs:

Compound Name Substituent Variations vs. Compound A Key Properties/Applications References
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 4-Bromophenyl replaces 4-chlorophenyl Similar synthesis yield (90–96%); used in fuel antioxidants
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 3-Bromophenyl substituent Altered electronic effects; no reported bioactivity
Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate Allyl ester replaces ethyl ester Improved lipophilicity; crystal structure analyzed via XRD
Isopropyl 6-amino-4-(3,5-bis(trifluoromethyl)phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate Isopropyl ester; trifluoromethyl groups on phenyl Binds to bovine serum albumin (BSA); potential drug carrier

Substituent Impact :

  • Halogen Effects : Bromophenyl analogs (4-Br or 3-Br) exhibit reduced polarity compared to 4-Cl, influencing solubility and receptor binding.
  • Ester Groups : Allyl/isopropyl esters enhance membrane permeability but may reduce metabolic stability vs. ethyl esters .
  • Aromatic Modifications : Trifluoromethyl groups (in ) increase electron-withdrawing effects, altering binding kinetics with proteins.
Pharmacological and Antimicrobial Activity

Compound A and its metal complexes demonstrate moderate-to-strong antimicrobial activity:

Compound Microbial Strain Inhibition Zone (mm) Reference
Compound A E. coli 12.5 ± 0.5
Cu(II)-Compound A complex Candida albicans 18.5 ± 0.7
Co(II)-Compound A complex Staphylococcus aureus 15.0 ± 0.3

Pyridinyl-substituted derivatives (e.g., ) remain unexplored for bioactivity, highlighting Compound A’s unique versatility.

Physicochemical Properties
  • Melting Point : Compound A melts at 170–171°C, higher than its allyl ester analog (162–164°C) due to stronger intermolecular forces in the ethyl ester .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.34 ppm for 4-Cl), NH₂ (δ 6.89 ppm), and ethyl CH₃ (δ 1.01 ppm) .
    • IR : C≡N (2194 cm⁻¹), C=O (1689 cm⁻¹) .

Bromophenyl analogs show upfield shifts in aromatic protons (δ 7.29–7.89 ppm) due to decreased electronegativity vs. Cl .

Biological Activity

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a compound belonging to the pyran family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties, synthesis, and structure of this compound, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3} with a molecular weight of approximately 330.73 g/mol. The compound features a pyran ring substituted with an amino group, a cyano group, and a chlorophenyl moiety, contributing to its potential biological activities.

Antimicrobial Properties

Pyran derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that compounds within this class can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

Research has shown that pyran derivatives exhibit antitumor properties. This compound may exert cytotoxic effects on cancer cell lines, contributing to its profile as a potential anticancer agent. The presence of specific substituents on the pyran ring appears to enhance its effectiveness against certain tumor types .

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets, leading to apoptosis in cancer cells or disruption of microbial cell integrity. The compound's ability to chelate metal ions could also play a role in its biological activity by influencing enzymatic processes within target organisms .

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions. For instance, one method includes the reaction of 4-chlorobenzaldehyde with malononitrile and ethyl acetoacetate in the presence of a base catalyst under controlled conditions .

Crystallographic studies have provided insights into the compound's structural features, revealing a shallow boat conformation of the pyran ring. The dihedral angles between substituents can influence the compound's reactivity and biological interactions .

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that derivatives of pyrans exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines showed that this compound induced apoptosis, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutic agents .
  • Metal Chelation : Research indicated that this compound can form stable complexes with various metal ions, enhancing its biological efficacy through mechanisms involving metal ion modulation in biological systems .

Q & A

Q. What are the optimized synthetic methods for this compound, and how are yields maximized?

The compound is synthesized via a three-component reaction involving 4-chlorobenzaldehyde, malononitrile, and ethyl acetoacetate, catalyzed by KF-Al₂O₃ under solvent-free conditions. This method achieves yields up to 94% and emphasizes green chemistry principles by avoiding toxic solvents. The catalyst is reusable for up to four cycles without significant yield reduction (90% in initial runs, maintaining >85% by the fourth cycle) .

Q. What spectroscopic techniques are used for characterization, and what key data confirm the structure?

Post-synthesis characterization includes:

  • IR spectroscopy : Peaks at ~2183 cm⁻¹ (C≡N), 1692 cm⁻¹ (C=O), and 3334–3398 cm⁻¹ (NH₂) .
  • ¹H NMR : Signals at δ 1.11–1.12 (t, CH₃CH₂O), 2.38 (s, CH₃), 4.43 (s, pyran CH), and 4.49 (s, NH₂) in CDCl₃ .
  • ¹³C NMR : Key carbonyl resonances at δ 165.7 (ester C=O) and 157.1–157.3 (aromatic C-Cl) .

Q. What biological activities have been preliminarily identified for this compound?

The pyran core exhibits antibacterial and antifungal potential, likely due to hydrogen-bonding interactions with microbial enzymes. Derivatives show enhanced activity; for example, pyrano[2,3-d]pyrimidines synthesized from this compound display improved inhibition against Staphylococcus aureus .

Advanced Research Questions

Q. How can the compound be functionalized to synthesize pharmacologically relevant heterocycles?

Cyclocondensation with reagents like guanidine or thiourea yields pyrano[2,3-d]pyrimidine derivatives. For example, refluxing with guanidine hydrochloride in ethanol produces fused heterocycles with potential antitumor activity. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products .

Q. What mechanistic insights explain the efficiency of KF-Al₂O₃ in the synthesis?

KF-Al₂O₃ acts as a solid base, facilitating the Knoevenagel condensation of 4-chlorobenzaldehyde with malononitrile. Its mesoporous structure enhances reactant adsorption, while fluoride ions activate the carbonyl group. Catalyst recyclability is attributed to minimal leaching, confirmed by ICP-OES analysis after four cycles .

Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement reveals a triclinic lattice (space group P1). Hydrogen bonds between NH₂ and cyano/ethoxy groups (N–H⋯N, N–H⋯O) form chains along the [100] direction, stabilizing the structure. Disorder in the isopropyl group is modeled with split positions .

Q. How can metal complexes of this compound be designed for enhanced bioactivity?

Mixed-ligand complexes with 1,10-phenanthroline and transition metals (e.g., Cu²⁺, Zn²⁺) are synthesized via reflux in ethanol. Characterization by FT-IR and ESI-MS confirms ligand coordination through the pyran carbonyl and cyano groups. These complexes show improved antimicrobial activity compared to the parent compound .

Methodological Considerations

Q. How are contradictions in spectral data across studies addressed?

Variations in NMR chemical shifts (e.g., NH₂ proton resonance) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or instrumentation (300 vs. 400 MHz). Cross-referencing multiple datasets and using deuterated solvents with controlled pH minimizes discrepancies .

Q. What computational tools aid in structural analysis and refinement?

SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) are standard for SXRD. ORTEP-3 generates thermal ellipsoid diagrams, while Mercury software visualizes hydrogen-bonding networks. For ambiguous cases, TWINABS addresses twinning artifacts .

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